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Abstract
LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9,

members of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling

complexes. As the first-in-class selective inhibitor for this pair of bromodomains, LP99 has

become an invaluable tool for elucidating the biological roles of BRD7 and BRD9 in gene

regulation, cancer biology, and inflammation. This technical guide provides an in-depth

overview of LP99, including its biochemical and cellular activities, selectivity profile, and the

experimental methodologies used for its characterization. The information is presented to

support further research and drug development efforts targeting BRD7 and BRD9.

Introduction to BRD7, BRD9, and the SWI/SNF
Complex
BRD7 and BRD9 are bromodomain-containing proteins that are integral components of distinct

SWI/SNF chromatin remodeling complexes.[1] These large, multi-subunit protein complexes

utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby

influencing gene expression.[1] The bromodomain is a conserved structural motif that

recognizes and binds to acetylated lysine residues on histone tails, effectively "reading" the

epigenetic code.[2]
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BRD9 is a component of the non-canonical BAF (ncBAF or GBAF) complex.[1]

BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex.[1]

Dysregulation of SWI/SNF complex function is implicated in a variety of human cancers,

making its components, including BRD7 and BRD9, attractive therapeutic targets.[3] LP99 was

developed as the first selective small molecule inhibitor of the BRD7 and BRD9 bromodomains,

enabling the specific investigation of their functions.[4][5][6]

LP99: Discovery and Mechanism of Action
LP99, a quinolone-fused lactam, was identified through a fragment-based drug discovery

approach.[4][7] The development of LP99 from an initial fragment hit was guided by structure-

based design and biophysical characterization.[4]

The mechanism of action of LP99 involves its competitive binding to the acetyl-lysine binding

pocket of the BRD7 and BRD9 bromodomains. This binding event displaces BRD7 and BRD9

from their natural binding sites on acetylated histones within the chromatin, thereby inhibiting

their function in chromatin remodeling and gene regulation.[4][5] It has been demonstrated that

LP99 can disrupt the association of BRD7 and BRD9 with chromatin in living cells.[2][5]

Quantitative Data for LP99
The following tables summarize the key quantitative data for LP99, providing a clear overview

of its potency, cellular activity, and selectivity.

Table 1: In Vitro Binding Affinity of LP99
Target Assay Kd (nM) Reference

BRD9
Isothermal Titration

Calorimetry (ITC)
99 [8]

BRD7
Isothermal Titration

Calorimetry (ITC)
909 [9]

Table 2: Cellular Activity of LP99
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Assay Cell Line Parameter Value (µM) Reference

Fluorescence

Recovery After

Photobleaching

(FRAP)

U2OS

Concentration for

chromatin

displacement

0.8 [2][10]

Bioluminescence

Resonance

Energy Transfer

(BRET)

HEK293 IC50 (vs. H3.3) Low micromolar [2]

Bioluminescence

Resonance

Energy Transfer

(BRET)

HEK293 IC50 (vs. H4) Low micromolar [2]

Table 3: Selectivity Profile of LP99
Assay

Bromodomain
Panel

Concentration Results Reference

Differential

Scanning

Fluorimetry

(DSF)

48 human

bromodomains
10 µM

Significant

thermal

stabilization

observed only for

BRD7 and

BRD9.

[2][9]

Experimental Protocols
Detailed, step-by-step experimental protocols are crucial for the replication and extension of

scientific findings. While the precise, detailed protocols from the supplementary information of

the primary publication (Clark et al., Angew. Chem. Int. Ed.2015, 54, 6217-6221) were not

accessible through the conducted searches, this section outlines the principles and general

methodologies for the key experiments used to characterize LP99.

Isothermal Titration Calorimetry (ITC)
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ITC is a biophysical technique used to measure the heat changes that occur upon the binding

of a ligand (LP99) to a macromolecule (BRD7 or BRD9 bromodomain). This allows for the

direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy

(ΔS) of the interaction.

General Protocol:

Sample Preparation: Purified, recombinant BRD7 or BRD9 bromodomain protein is dialyzed

into a suitable buffer. LP99 is dissolved in the same buffer. The concentrations of both the

protein and the ligand are precisely determined.

ITC Experiment: The protein solution is loaded into the sample cell of the ITC instrument,

and the LP99 solution is loaded into the injection syringe.

Titration: A series of small injections of the LP99 solution are made into the protein solution

while the heat changes are monitored.

Data Analysis: The resulting heat changes per injection are integrated and plotted against

the molar ratio of ligand to protein. The data are then fitted to a binding model to determine

the thermodynamic parameters, including the Kd.

Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in

the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to

an increase in its melting temperature (Tm). This method is often used to screen for ligand

binding and to assess selectivity.

General Protocol:

Reaction Setup: A solution containing the purified bromodomain protein, a fluorescent dye

(e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and either

LP99 or a vehicle control is prepared in a multiwell plate.

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the

temperature is gradually increased.
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Fluorescence Monitoring: The fluorescence of the dye is monitored as a function of

temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core,

resulting in an increase in fluorescence.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is

unfolded, is determined from the resulting fluorescence curve. A significant increase in Tm in

the presence of LP99 indicates binding.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled

molecules within a cell. In the context of LP99, it is used to assess the ability of the inhibitor to

displace GFP-tagged BRD9 from chromatin.

General Protocol:

Cell Preparation: U2OS cells are transiently transfected with a plasmid encoding a GFP-

tagged BRD9 construct.

Compound Treatment: The transfected cells are treated with various concentrations of LP99
or a vehicle control.

Photobleaching: A specific region of interest (ROI) within the nucleus of a cell is

photobleached using a high-intensity laser, extinguishing the GFP fluorescence in that area.

Fluorescence Recovery Monitoring: The recovery of fluorescence in the photobleached ROI

is monitored over time using a lower-intensity laser. The rate of fluorescence recovery is

dependent on the mobility of the GFP-BRD9 molecules.

Data Analysis: The fluorescence recovery curves are analyzed to determine the mobile

fraction and the half-time of recovery (t1/2). A faster recovery in the presence of LP99
indicates that GFP-BRD9 is less tightly bound to the immobile chromatin and is more freely

diffusing.

Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures protein-protein interactions in living cells. For

LP99, a NanoBRET assay is used to quantify the engagement of the inhibitor with BRD7 or
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BRD9 in the cellular environment.

General Protocol:

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding a NanoLuc

luciferase-tagged BRD7 or BRD9 and a HaloTag-tagged histone H3.3 or H4.

Compound Treatment: The transfected cells are treated with a range of concentrations of

LP99.

BRET Measurement: A NanoBRET substrate and a fluorescent HaloTag ligand are added to

the cells. If the NanoLuc-BRD protein and the HaloTag-histone are in close proximity (i.e.,

interacting), energy is transferred from the luciferase to the fluorescent ligand, resulting in a

BRET signal.

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the

donor emission. The inhibition of the BRET signal by LP99 is measured, and the data are

used to determine the IC50 value, which represents the concentration of LP99 required to

inhibit the BRD-histone interaction by 50%.
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Caption: BRD7/9 in SWI/SNF complexes and LP99 inhibition.
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Experimental Workflow: ITC
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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Logical Relationship: LP99 Development
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Caption: Logical workflow for the development of LP99.

Conclusion
LP99 stands as a landmark achievement in the field of epigenetics, providing the first selective

tool to probe the functions of the BRD7 and BRD9 bromodomains. Its well-characterized

potency, selectivity, and cellular activity make it an essential reagent for researchers

investigating the roles of the ncBAF and PBAF complexes in health and disease. This technical

guide consolidates the key information on LP99 to facilitate its use in the laboratory and to

serve as a foundation for the development of next-generation BRD7/9 inhibitors with

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b608649?utm_src=pdf-body-img
https://www.benchchem.com/product/b608649?utm_src=pdf-body
https://www.benchchem.com/product/b608649?utm_src=pdf-body
https://www.benchchem.com/product/b608649?utm_src=pdf-body
https://www.benchchem.com/product/b608649?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular
Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

3. FRAP, FLIM, and FRET: Detection and analysis of cellular dynamics on a molecular scale
using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

4. youtube.com [youtube.com]

5. youtube.com [youtube.com]

6. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in
malignant rhabdoid tumors [ideas.repec.org]

7. m.youtube.com [m.youtube.com]

8. researchgate.net [researchgate.net]

9. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC
[pmc.ncbi.nlm.nih.gov]

10. promegaconnections.com [promegaconnections.com]

To cite this document: BenchChem. [LP99: A Selective BRD7/9 Bromodomain Inhibitor - A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608649#lp99-as-a-selective-brd7-9-bromodomain-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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